molecular formula C17H32O4 B1587174 Heptadecanedioic acid CAS No. 2424-90-0

Heptadecanedioic acid

Cat. No. B1587174
CAS RN: 2424-90-0
M. Wt: 300.4 g/mol
InChI Key: QCNWZROVPSVEJA-UHFFFAOYSA-N
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Description

Heptadecanedioic acid is a long-chain fatty acid . It has the molecular formula C17H32O4 and a molecular weight of 300.4336 .


Synthesis Analysis

The synthesis of Heptadecanedioic acid is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular structure of Heptadecanedioic acid is represented by the formula C17H32O4 . It has an average mass of 300.434 Da and a monoisotopic mass of 300.230072 Da .


Physical And Chemical Properties Analysis

Heptadecanedioic acid is a solid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 469.2±18.0 °C at 760 mmHg, and a melting point of 117.0 to 121.0 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 16 freely rotating bonds .

Scientific Research Applications

Novel Monoglycerides Synthesis

A study explored the synthesis of a novel bismonoglyceride of heptadecanedioic acid, representing a unique type of natural monoglycerides with two glycerol units in the molecular structure. This synthesis utilized a chiral-pool approach, constructing the 17-carbon chain from undec-10-enoic acid and oct-7-en-1-ol. This research contributes to the understanding of natural monoglycerides and the synthesis of long-chain molecular structures (Wu et al., 2014).

Anti-Inflammatory Potential in Aged Kidneys

Heptadecane, a component of heptadecanedioic acid, has been studied for its ability to block fatty acid synthesis and ameliorate oxidative stress-related diseases. A study focused on its role in suppressing inflammatory NF-kB activation in aged rats. This research provides insights into heptadecane's potential as an anti-inflammatory agent, particularly in the context of aging and related kidney diseases (Kim et al., 2013).

Biofuel Production

The deoxygenation of vegetable oils to produce diesel-fuel-like hydrocarbons has been investigated, with heptadecanedioic acid derivatives being central to this process. This research is significant in the development of sustainable and renewable energy sources, particularly in the context of biofuel production (Kubičková et al., 2005).

Hydrocarbon Synthesis in Microalgae

Heptadecanedioic acid derivatives are involved in a pathway in microalgae that converts fatty acids into alkanes or alkenes. This light-dependent transformation is crucial for the production of lipid-based biofuels, highlighting the potential of microalgae as a sustainable biofuel source (Sorigué et al., 2016).

Thermal Energy Storage

Research into encapsulating heptadecane in a micro CaCO3 shell demonstrates its potential as a phase change material for thermal energy storage (TES). This application is particularly relevant for improving energy efficiency in buildings, textiles, and food preservation, offering a way to store and release thermal energy efficiently (Sari et al., 2021).

Safety And Hazards

Heptadecanedioic acid may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

heptadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNWZROVPSVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074340
Record name Heptadecanedioic acid
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecanedioic acid

CAS RN

2424-90-0
Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Record name Heptadecanedioic Acid
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Synthesis routes and methods

Procedure details

2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester (4.63, 12.4 mmol g) was dissolved in 20% aqueous KOH (15 ml) by heating. The resulting solution was refluxed for 2.5 h. The cold reaction mixture was carefully concentrated. The residue was suspended in water (30 ml) on an ice bath and acidified with 10% aqueous HCI. The resulting slurry was refluxed for 2 h. After cooling the precipitate was isolated by filtration and dried over night in vacuo. The compound was decarboxylated by heating under stirring at 140° C. for 2 h. (the reaction should be followed, heating to 180° might be necessary). The crude product (4.0 g, 100%) was used without further purification. HPLC-MS: 323 (M+Na), R14.61. 1H-NMR (DMSO-d6): δ 1.22 (br s, 22H) 1.47 (m, 4H), 2.18 (t, 4H).
Name
2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
AT Blomquist, JR Johnson, LI Diuguid… - Journal of the …, 1952 - ACS Publications
… The higher keto dibasic acids, 9-oxo-l,l7-heptadecanedioic acid (II) and 10-oxo-l,19-nonadecanedioic acid … Clemmensen reduction of II and III gave 1,17heptadecanedioic acid and 1,19-…
Number of citations: 24 pubs.acs.org
YY Zeng, L Liu, BS Chen, W Zhang - ChemistryOpen, 2021 - Wiley Online Library
… Photoenzymatic decarboxylation of heptadecanedioic acid (… , we docked the substrate (heptadecanedioic acid, 1 f) into … in CvFAP's access channel, heptadecanedioic acid (1 f) first …
AP Doerschuk - Journal of the American Chemical Society, 1952 - ACS Publications
… Clemmensen reduction of II and III gave 1,17heptadecanedioic acid and 1,19-nonadecanedioic acid in yields of 80 and 63%, respectively. The availability of -carbalkoxy acid chlorides …
Number of citations: 70 pubs.acs.org
WJ Wu, HJ Chen, Y Wu, B Liu - Tetrahedron, 2014 - Elsevier
… A recently isolated bismonoglyceride of heptadecanedioic acid, which represents a novel type of natural monoglycerides (ie, with two instead of only one glycerol unit in the molecular …
Number of citations: 5 www.sciencedirect.com
H Huo, X Cheng, J Xu, J Lin, N Chen… - Journal of Materials …, 2023 - pubs.rsc.org
… The organic phase was collected and dried over anhydrous Na 2 SO 4 , and the solvent was removed in vacuo to obtain the crude 9-((4-bromobutanoyl)oxy)heptadecanedioic acid as a …
Number of citations: 3 pubs.rsc.org
TB Kjeldsen, F Hubálek, TM Tagmose… - Journal of Medicinal …, 2020 - ACS Publications
… The unreacted starting material, heptadecanedioic acid, begun to precipitate and then it … 98:2) to afford 22 g (27%) of heptadecanedioic acid mono-tert-butyl ester as a white solid. LC–…
Number of citations: 23 pubs.acs.org
M Kondo, K Miyazaki, Y Yada, H Horimoto… - Agricultural and …, 1984 - Taylor & Francis
… A water-soluble carbodiimide (WSCD) condensation of Lys(Z)-OEt with pentadecanedioic acid or heptadecanedioic acid in the presence of HOBt yielded the protected compounds, …
Number of citations: 7 www.tandfonline.com
W Fickett - Journal of the American Chemical Society, 1952 - ACS Publications
… 1,17-Heptadecanedioic Acid and 1,19-Nonadecanedioic Acid.—Reduction of tie crude keto dibasic acids II and III by the Clemmensen method9 gave 1,17-heptadecanedioic acid …
Number of citations: 24 pubs.acs.org
KC Shin, SH Kang, TE Lee, TH Kim… - Journal of the American …, 2022 - Wiley Online Library
α,ω‐Dicarboxylic acids are valuable precursors in various chemical industries and have recently been produced using biotechnological methods to overcome the limitations of chemical …
Number of citations: 0 aocs.onlinelibrary.wiley.com
A Kreuchunas - Journal of the American Chemical Society, 1953 - ACS Publications
… Especially significant is the action of the Cn (6-5-6) diketodicarboxylic acid which is reduced to the same compound, 1,17-heptadecanedioic acid, as the abnormal Cn (4-9-4) …
Number of citations: 26 pubs.acs.org

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